

# Spectroscopic Profile of 4-Methoxy-2-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxy-2-nitroaniline

Cat. No.: B140478

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxy-2-nitroaniline** (also known as 4-amino-3-nitroanisole), a key intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.<sup>[1][2][3]</sup> This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the compound, along with detailed experimental protocols for data acquisition.

## Data Presentation

The following tables summarize the key spectroscopic data for **4-Methoxy-2-nitroaniline**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **4-Methoxy-2-nitroaniline** is not readily available in the public domain. The following tables provide predicted chemical shifts based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **4-Methoxy-2-nitroaniline**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-3	~7.5	d
H-5	~6.5	dd
H-6	~6.8	d
-OCH <sub>3</sub>	~3.8	s
-NH <sub>2</sub>	~5.0-6.0 (broad)	s

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS ( $\delta$  = 0.00 ppm).

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **4-Methoxy-2-nitroaniline**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (-NH <sub>2</sub> )	~140-150
C-2 (-NO <sub>2</sub> )	~135-145
C-3	~120-130
C-4 (-OCH <sub>3</sub> )	~150-160
C-5	~100-110
C-6	~110-120
-OCH <sub>3</sub>	~55-60

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS ( $\delta$  = 0.00 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Methoxy-2-nitroaniline** exhibits characteristic absorption bands corresponding to its functional groups.[\[1\]](#)[\[4\]](#)

Table 3: FTIR Spectroscopic Data for **4-Methoxy-2-nitroaniline**

Wavenumber (cm <sup>-1</sup> )	Assignment
3483	Asymmetric N-H stretching of -NH <sub>2</sub>
3371	Symmetric N-H stretching of -NH <sub>2</sub>
1638	N-H bending of -NH <sub>2</sub>
1577	Asymmetric NO <sub>2</sub> stretching
1318	Symmetric NO <sub>2</sub> stretching
1250	C-O stretching of methoxy group
1270	C-N stretching
1530	Aromatic C=C stretching

Sample preparation: KBr pellet or thin film.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **4-Methoxy-2-nitroaniline** shows absorption bands characteristic of nitroanilines, arising from  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions. A study on a single crystal of **4-methoxy-2-nitroaniline** reported a lower cutoff wavelength.[1] The UV-Vis absorption spectrum of a related compound, 4-methyl-2-nitroaniline, shows a prominent absorption peak around 400 nm.[5] For **4-Methoxy-2-nitroaniline**, a strong absorption in the visible region is expected, contributing to its orange-red color.[2]

Table 4: UV-Vis Spectroscopic Data for **4-Methoxy-2-nitroaniline**

$\lambda_{\text{max}}$ (nm)	Solvent
~410	Methanol

Note: The  $\lambda_{\text{max}}$  is an approximation based on graphical data and the characteristics of similar compounds.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

## NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Methoxy-2-nitroaniline**.

Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of **4-Methoxy-2-nitroaniline** for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
  - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
  - Cap the NMR tube securely.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Tune and match the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Data Acquisition:

- For  $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the  $^{13}\text{C}$  nucleus.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.
  - Identify and report the chemical shifts ( $\delta$ ) in ppm and coupling constants (J) in Hz for  $^1\text{H}$  NMR, and chemical shifts for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

Objective: To obtain the FTIR spectrum of **4-Methoxy-2-nitroaniline** to identify its functional groups.

Methodology (KBr Pellet Technique):

- Sample Preparation:
  - Grind 1-2 mg of dry **4-Methoxy-2-nitroaniline** with approximately 100-200 mg of dry, finely powdered potassium bromide (KBr) in an agate mortar.
  - The mixture should be ground to a fine, homogeneous powder.
  - Transfer the powder to a pellet-forming die.
  - Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

- Instrument Setup:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Ensure the sample compartment is closed.
- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the significant absorption bands (peaks) in the spectrum.
  - Report the peak positions in wavenumbers ( $\text{cm}^{-1}$ ).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption maxima ( $\lambda_{\text{max}}$ ) of **4-Methoxy-2-nitroaniline**.

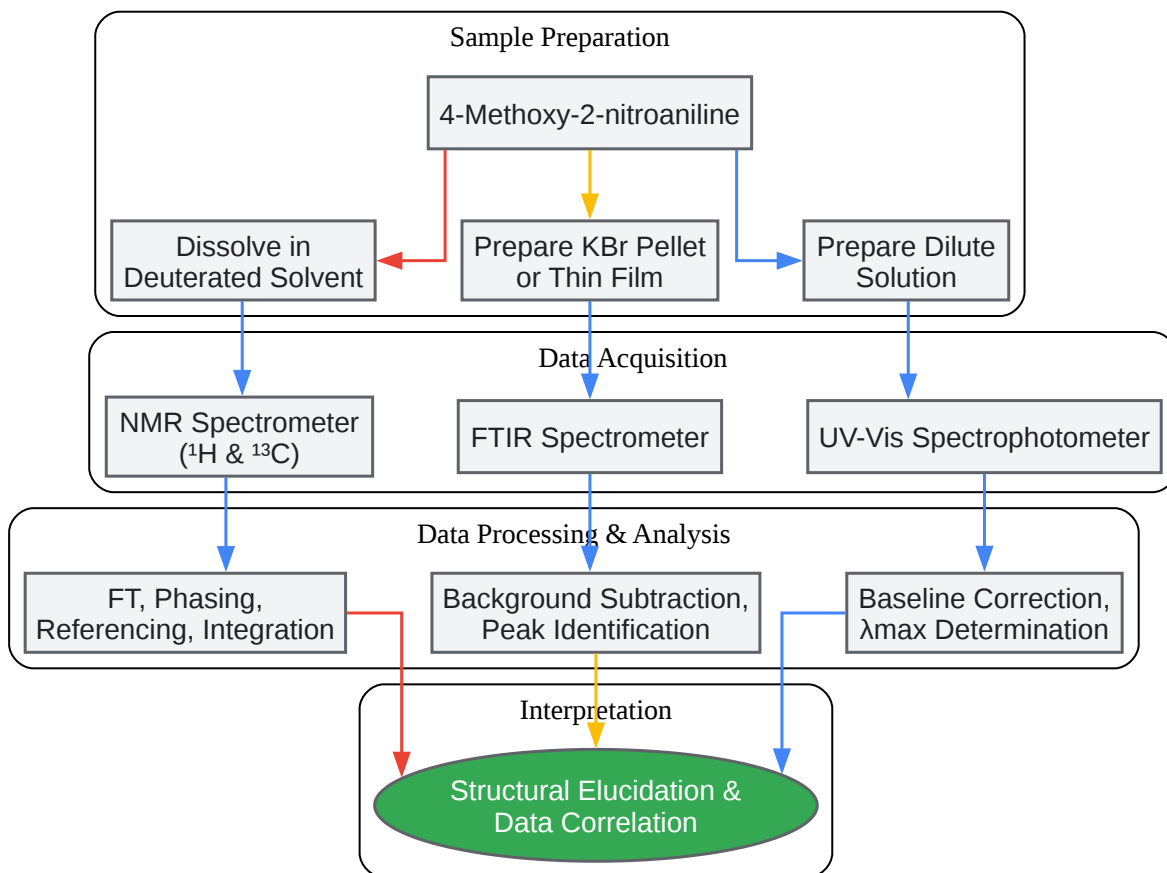
Methodology:

- Sample Preparation:
  - Prepare a stock solution of **4-Methoxy-2-nitroaniline** of a known concentration in a suitable UV-grade solvent (e.g., methanol or ethanol).
  - Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2-1.0).
- Instrument Setup:

- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Select the desired wavelength range for scanning (e.g., 200-600 nm).
- Fill a quartz cuvette with the pure solvent to be used as a blank.
- Place the blank cuvette in the sample holder and record a baseline spectrum.
- Data Acquisition:
  - Rinse the sample cuvette with the sample solution and then fill it.
  - Place the sample cuvette in the spectrophotometer.
  - Run the scan to obtain the absorption spectrum.
- Data Processing:
  - The software will display the absorbance as a function of wavelength.
  - Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - Report the  $\lambda_{\text{max}}$  value(s) in nanometers (nm) and the solvent used.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Methoxy-2-nitroaniline**.



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